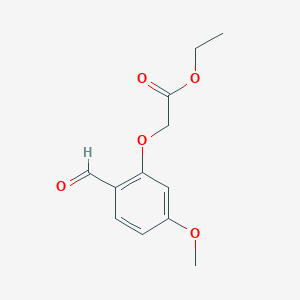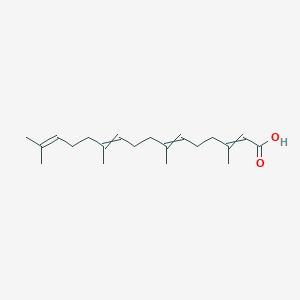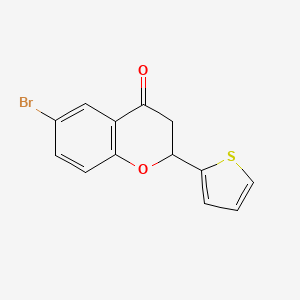
6-Bromo-2-thiophen-2-yl-chroman-4-one
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-thiophen-2-yl-chroman-4-one typically involves the following steps:
Thiophene Substitution: The thiophene ring is introduced through a substitution reaction, often using thiophene-2-carboxylic acid or its derivatives in the presence of a coupling agent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and thiophene substitution reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
6-Bromo-2-thiophen-2-yl-chroman-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted chroman-4-one derivatives.
Applications De Recherche Scientifique
6-Bromo-2-thiophen-2-yl-chroman-4-one has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 6-Bromo-2-thiophen-2-yl-chroman-4-one involves its interaction with specific molecular targets and pathways. The bromine atom and thiophene ring contribute to its binding affinity and specificity towards certain enzymes or receptors. The compound may inhibit or activate these targets, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Thiophen-2-yl-chroman-4-one: Lacks the bromine atom, which may result in different chemical and biological properties.
6-Bromo-chroman-4-one: Lacks the thiophene ring, affecting its overall activity and applications.
Chroman-4-one: The parent compound without any substitutions, serving as a baseline for comparison.
Propriétés
Formule moléculaire |
C13H9BrO2S |
|---|---|
Poids moléculaire |
309.18 g/mol |
Nom IUPAC |
6-bromo-2-thiophen-2-yl-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C13H9BrO2S/c14-8-3-4-11-9(6-8)10(15)7-12(16-11)13-2-1-5-17-13/h1-6,12H,7H2 |
Clé InChI |
FAUOUSNYIAAPFN-UHFFFAOYSA-N |
SMILES canonique |
C1C(OC2=C(C1=O)C=C(C=C2)Br)C3=CC=CS3 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![7-(4-methanesulfonyl-phenyl)-N-(piperidin-4-yl)thieno[3,2-d]pyrimidin-4-amine](/img/structure/B8419322.png)
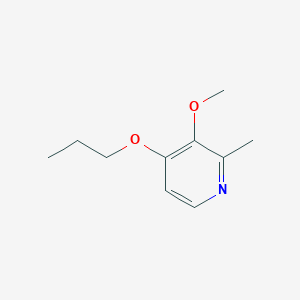
![8-(6-Methoxypyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B8419342.png)
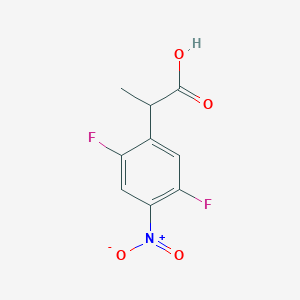
![2-[(6-Bromopyrazin-2-ylamino)methyl]phenol](/img/structure/B8419354.png)
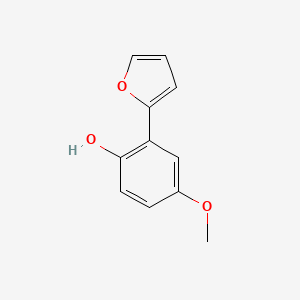
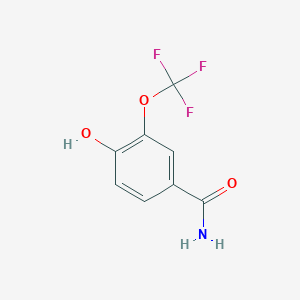
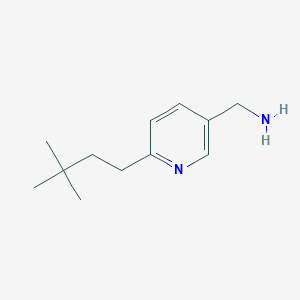
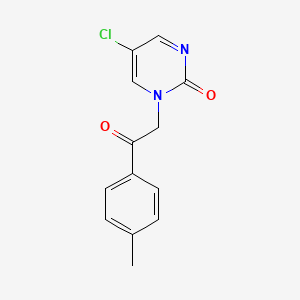
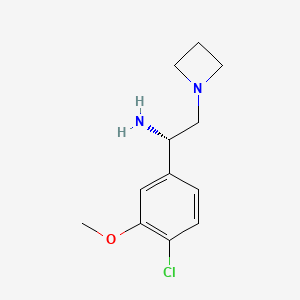
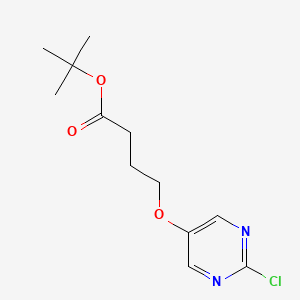
![N-[2-Methyl-2-(piperidin-1-yl)propyl]-2-(2-oxopyrrolidin-1-yl)acetamide](/img/structure/B8419421.png)
